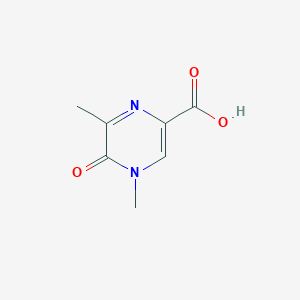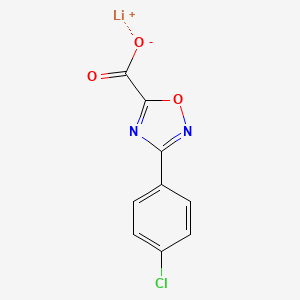![molecular formula C9H14N2O4 B13476189 tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)
tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxazole derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . This method allows for the formation of the desired product under relatively mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazole ring can be reduced under specific conditions to form a saturated heterocyclic compound.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of saturated heterocyclic compounds.
Substitution: Formation of substituted carbamates with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications as a drug intermediate. Its structural features may allow for the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate involves its interaction with specific molecular targets. The oxazole ring and hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the oxazole ring.
N-Boc-ethanolamine: Contains a tert-butyl carbamate group but with an ethanolamine moiety instead of an oxazole ring.
tert-Butyl N-Hydroxycarbamate: Similar structure but with a hydroxylamine group instead of an oxazole ring.
Uniqueness
tert-Butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its utility in various applications compared to simpler carbamates.
Propiedades
Fórmula molecular |
C9H14N2O4 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)14-8(13)10-7-4-6(5-12)15-11-7/h4,12H,5H2,1-3H3,(H,10,11,13) |
Clave InChI |
OQRSILWLRJTKHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NOC(=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)





![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)

![Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13476193.png)
![[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13476204.png)

